molecular formula C46H67ClN2OPRu B12306502 [1,3-Bis(2,4,6-trimethylphenylimidazolidin-2-ylidene)](tricyclohexylphosphine)-(2-oxobenzylidene)ruthenium(II) chloride LatMet

[1,3-Bis(2,4,6-trimethylphenylimidazolidin-2-ylidene)](tricyclohexylphosphine)-(2-oxobenzylidene)ruthenium(II) chloride LatMet

Cat. No.: B12306502
M. Wt: 831.5 g/mol
InChI Key: HWRXZUAARNCERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(2,4,6-trimethylphenylimidazolidin-2-ylidene)-(2-oxobenzylidene)ruthenium(II) chloride LatMet is a complex organometallic compound. It is widely recognized for its role as a catalyst in olefin metathesis reactions, which are pivotal in the synthesis of various organic compounds. This compound is characterized by its green powder form and has a molecular formula of C46H67ClN2OPRu .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2,4,6-trimethylphenylimidazolidin-2-ylidene)-(2-oxobenzylidene)ruthenium(II) chloride LatMet typically involves the reaction of ruthenium precursors with ligands such as 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene and tricyclohexylphosphine. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and are conducted at elevated temperatures to facilitate the formation of the desired complex .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,4,6-trimethylphenylimidazolidin-2-ylidene)-(2-oxobenzylidene)ruthenium(II) chloride LatMet primarily undergoes metathesis reactions. These include:

    Olefin Metathesis: A reaction where carbon-carbon double bonds are broken and reformed, leading to the exchange of substituents between different olefins.

    Ring-Closing Metathesis: A variant of olefin metathesis that results in the formation of cyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include various olefins and dienes. The reactions are typically carried out under an inert atmosphere to prevent oxidation and are often conducted at temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction requirements .

Major Products Formed

The major products formed from these reactions include a wide range of organic compounds, such as polymers, pharmaceuticals, and fine chemicals. The versatility of this catalyst allows for the synthesis of complex molecular architectures with high precision.

Scientific Research Applications

1,3-Bis(2,4,6-trimethylphenylimidazolidin-2-ylidene)-(2-oxobenzylidene)ruthenium(II) chloride LatMet has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(2,4,6-trimethylphenylimidazolidin-2-ylidene)-(2-oxobenzylidene)ruthenium(II) chloride LatMet involves the coordination of the ruthenium center with the olefin substrates. This coordination facilitates the breaking and reforming of carbon-carbon double bonds, leading to the desired metathesis products. The molecular targets include the olefinic bonds in the substrates, and the pathways involved are primarily those of organometallic catalysis .

Comparison with Similar Compounds

Similar Compounds

    Grubbs’ Catalyst: Another ruthenium-based catalyst used for olefin metathesis.

    Schrock’s Catalyst: A molybdenum-based catalyst also used for metathesis reactions.

    Hoveyda-Grubbs Catalyst: A modified version of Grubbs’ catalyst with enhanced stability and activity.

Uniqueness

1,3-Bis(2,4,6-trimethylphenylimidazolidin-2-ylidene)-(2-oxobenzylidene)ruthenium(II) chloride LatMet is unique due to its specific ligand environment, which provides it with distinct reactivity and selectivity profiles. This uniqueness allows it to be used in a broader range of metathesis reactions compared to other similar catalysts .

Properties

Molecular Formula

C46H67ClN2OPRu

Molecular Weight

831.5 g/mol

IUPAC Name

chloro-[(2-hydroxyphenyl)methylidene]ruthenium;tricyclohexylphosphanium;1-(2,4,6-trimethylcyclohexa-2,5-dien-1-ylidene)-3-(2,4,6-trimethylphenyl)imidazolidin-1-ium-2-ide

InChI

InChI=1S/C21H27N2.C18H33P.C7H6O.ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-6-4-2-3-5-7(6)8;;/h9-13H,7-8H2,1-6H3;16-18H,1-15H2;1-5,8H;1H;/q-1;;;;+1

InChI Key

HWRXZUAARNCERP-UHFFFAOYSA-N

Canonical SMILES

C[C-]1C=C(C(=[N+]2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C(=C1)C)C.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1=CC=C(C(=C1)C=[Ru]Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.